molecular formula C15H19N5O3 B2593031 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 2034502-18-4

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2593031
CAS RN: 2034502-18-4
M. Wt: 317.349
InChI Key: KYTVBWBQBLIPIQ-UHFFFAOYSA-N
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Description

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone, also known as DMPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that has been shown to exhibit potent anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound’s unique structure and functional groups make it an interesting candidate for drug development. Researchers can explore its potential as a scaffold for designing novel pharmaceuticals. By modifying specific regions, they may create derivatives with improved bioavailability, target specificity, and therapeutic efficacy .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) play essential roles in physiological processes, including pH regulation and CO₂ transport. Investigating the inhibitory activity of this compound against CA enzymes could lead to the development of new treatments for conditions like glaucoma, epilepsy, and cancer .

Anti-Fibrotic Agents

Given its structural resemblance to known anti-fibrotic compounds, researchers can explore whether this compound exhibits potent anti-fibrotic activity. In vitro and in vivo studies could assess its effects on fibrosis-related pathways, potentially offering therapeutic options for diseases involving excessive tissue scarring .

Crystal Engineering and Nanoarchitectonics

The compound’s layered crystal structure, formed by slipped π-stacking interactions, presents opportunities for crystal engineering. Researchers can investigate its self-assembly behavior, intermolecular interactions, and potential applications in nanomaterials. Additionally, computational methods (such as DFT and Hirshfeld surface analysis) can provide insights into its stability and properties .

Bicyclo[1.1.1]pentane Building Blocks

The bicyclo[1.1.1]pentane moiety within the compound is synthetically valuable. Researchers can explore its reactivity and use it as a building block for constructing complex molecules. Applications may include drug synthesis, materials science, and natural product analogs .

Molecular Docking Studies

Performing molecular docking simulations can reveal potential binding sites and interactions between this compound and specific protein targets. Researchers can focus on enzymes, receptors, or other biomolecules relevant to disease pathways. Such studies guide drug discovery efforts by predicting binding affinities and aiding in lead optimization .

properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-19(2)13-14(17-8-7-16-13)22-11-4-3-9-20(10-11)15(21)12-5-6-18-23-12/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVBWBQBLIPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

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